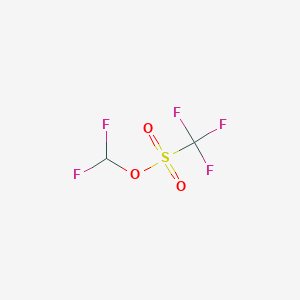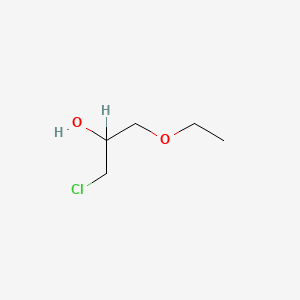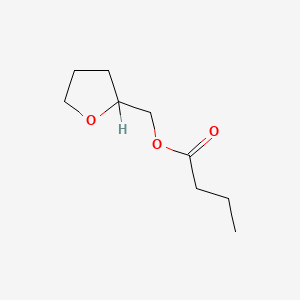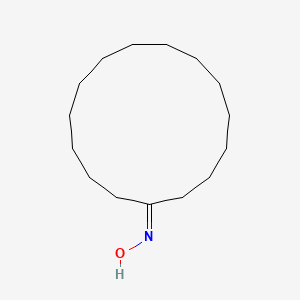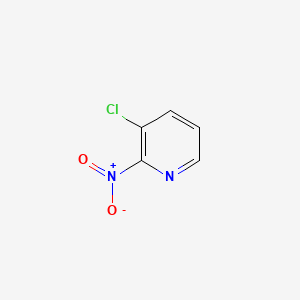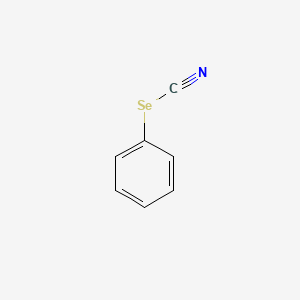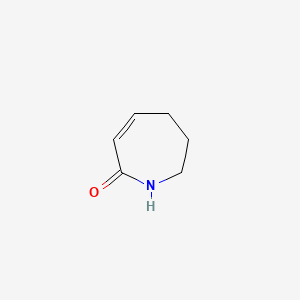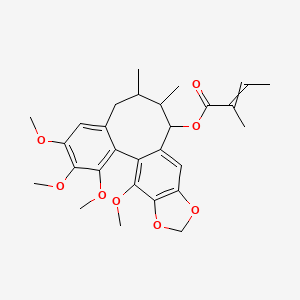
1-(4-Méthylphényl)éthylamine
Vue d'ensemble
Description
1-(4-Methylphenyl)ethylamine, also known as 1-p-tolylethanamine, is a chiral amine . It may be used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-N-(1-p-tolylethyl)-2-methoxyacetamide .
Synthesis Analysis
®-(+)-1-(4-methylphenyl)ethylamine was synthesized via a series of chemical reactions with ®-N-[1-(4-methylphenyl)ethyl]acetamide. The steps are as follows: 1 g of the compound obtained in the previous stage will be used. 2 g of n-butanol was added, 0.63 g of potassium hydroxide was added, and the temperature was raised to 100 °C .
Molecular Structure Analysis
The molecular formula of 1-(4-Methylphenyl)ethylamine is C9H13N . The InChI representation is InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 . The Canonical SMILES representation is CC1=CC=C(C=C1)C©N .
Chemical Reactions Analysis
1-(4-Methylphenyl)ethylamine may be used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-N-(1-p-tolylethyl)-2-methoxyacetamide .
Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Methylphenyl)ethylamine is 135.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 26 Ų .
Applications De Recherche Scientifique
Préparation du solvate d'acétate d'éthyle de 1,1′-(2-thiénylméthylène) di-2-naphthol
La 1-(4-Méthylphényl)éthylamine peut être utilisée dans la préparation du solvate d'acétate d'éthyle de 1,1′-(2-thiénylméthylène) di-2-naphthol . Ce composé pourrait avoir des applications potentielles dans la synthèse organique et la recherche pharmaceutique.
Synthèse de ®-N-(1-p-tolyléthyl)-2-méthoxyacétamide
Une autre application de la this compound est la synthèse de ®-N-(1-p-tolyléthyl)-2-méthoxyacétamide . Ce composé pourrait être utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Résolution chirale
En tant qu'amine chirale, la this compound peut être utilisée dans les processus de résolution chirale . La résolution chirale est une méthode utilisée pour séparer les énantiomères, qui sont des molécules qui sont des images miroir l'une de l'autre mais qui ne peuvent pas être superposées.
Catalyseur en synthèse asymétrique
Les amines chirales comme la this compound peuvent agir comme catalyseurs en synthèse asymétrique . La synthèse asymétrique est un processus clé dans la production de produits pharmaceutiques, car elle permet la production sélective d'un énantiomère souhaité.
Intermédiaire en synthèse organique
La this compound peut servir d'intermédiaire en synthèse organique . Elle peut être utilisée dans la production d'une variété d'autres composés, contribuant à la diversité et à la complexité de la chimie organique.
Recherche en science des matériaux
Ce composé pourrait également trouver des applications dans la recherche en science des matériaux . Par exemple, il pourrait être utilisé dans le développement de nouveaux polymères ou matériaux présentant des propriétés uniques.
Safety and Hazards
Mécanisme D'action
Target of Action
1-(4-Methylphenyl)ethylamine, also known as 1-p-Tolylethanamine , is a chiral amine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-n-(1-p-tolylethyl)-2-methoxyacetamide
Propriétés
IUPAC Name |
1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDXUMOXKDXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028260 | |
| Record name | 1-(4-Methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586-70-9 | |
| Record name | 1-(4-Methylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methylphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-(4-Methylphenyl)ethylamine be used to create chiral ligands for metal complexes?
A1: Yes, 1-(4-Methylphenyl)ethylamine can act as a chiral building block for synthesizing ligands used in metal complexes. Researchers have successfully synthesized optically pure α-diimines and α-ketoimines by reacting 1-(4-Methylphenyl)ethylamine with 2,3-butanedione or 2,2′-pyridil, respectively. These chiral molecules were then used to create novel palladium(II) complexes. [, ]
Q2: What is the coordination geometry of the palladium(II) complex formed with 1-(4-Methylphenyl)ethylamine-derived ligands?
A2: Studies utilizing X-ray crystallography revealed that the palladium(II) complexes formed with 1-(4-Methylphenyl)ethylamine-derived ligands, specifically α-diimines and α-ketoimines, exhibit a square-planar geometry around the palladium center. [, , ]
Q3: How does the presence of 1-(4-Methylphenyl)ethylamine in a crystal lattice influence the outcome of a photochemical reaction?
A3: Research on the Yang photocyclization reaction within a crystal lattice showed that the presence of 1-(4-Methylphenyl)ethylamine as a salt with 6,6-diethyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate leads to distinct structural changes during the reaction. These changes include variations in cell constants, product content, and the orientation of molecular fragments. Interestingly, the distance between the reacting carbon atoms remains constant until a significant portion of the reaction is complete. []
Q4: Are there any studies investigating the anticancer potential of metal complexes incorporating 1-(4-Methylphenyl)ethylamine-derived ligands?
A4: Yes, in vitro studies have explored the anticancer activity of palladium(II) complexes containing chiral α-diimine and α-ketoimine ligands derived from 1-(4-Methylphenyl)ethylamine. These complexes demonstrated growth inhibition against various cancer cell lines, including leukemia, colon, breast, central nervous system, and prostate cancer. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



